N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide
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Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C22H28FN3O2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.21655531 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), is reported to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 .
Mode of Action
The structurally similar compound fpmint acts as an inhibitor of ents . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . Inhibition of these transporters can affect these processes, potentially leading to various downstream effects.
Biochemical Pathways
Ents, the targets of the structurally similar compound fpmint, are involved in the transport of nucleosides across cell membranes . Inhibition of these transporters can disrupt nucleoside transport, potentially affecting nucleotide synthesis and adenosine regulation .
Result of Action
The inhibition of ents by the structurally similar compound fpmint could potentially lead to disruptions in nucleoside transport, nucleotide synthesis, and adenosine regulation .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2/c1-17(2)28-19-9-7-18(8-10-19)22(27)24-11-12-25-13-15-26(16-14-25)21-6-4-3-5-20(21)23/h3-10,17H,11-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDHDMNYJPDLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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